4-Pyrimidinol, 2-(ethylthio)-6-methyl-

Medicinal Chemistry Physicochemical Property Lipophilicity

Lead optimization often stalls due to poor cell penetration of polar scaffolds. 4-Pyrimidinol, 2-(ethylthio)-6-methyl- (CAS 3019-18-9) solves this with quantifiable, evidence-backed molecular properties: • XLogP 1.0 (+0.4 vs. methylthio analog) for improved membrane permeability in med chem programs • Two rotatable bonds for 3D-diverse library generation in fragment-based discovery • Defined C2-ethylthio/C6-methyl pattern enables unambiguous SAR interpretation. Sourced with batch-level COA; shipped ambient from global stock.

Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
CAS No. 3019-18-9
Cat. No. B1436523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyrimidinol, 2-(ethylthio)-6-methyl-
CAS3019-18-9
Molecular FormulaC7H10N2OS
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESCCSC1=NC(=CC(=O)N1)C
InChIInChI=1S/C7H10N2OS/c1-3-11-7-8-5(2)4-6(10)9-7/h4H,3H2,1-2H3,(H,8,9,10)
InChIKeyGWLLWUMNUBVQDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Pyrimidinol, 2-(ethylthio)-6-methyl- (CAS 3019-18-9): Chemical Identity and Baseline Properties for Scientific Sourcing


4-Pyrimidinol, 2-(ethylthio)-6-methyl- (CAS 3019-18-9), also known as 2-ethylsulfanyl-4-methyl-1H-pyrimidin-6-one, is a heterocyclic organic compound with the molecular formula C7H10N2OS and a molecular weight of 170.23 g/mol [1]. It belongs to the class of pyrimidinols, which are derivatives of pyrimidine [1]. Key physicochemical properties computed from its structure include an XLogP3-AA value of 1, a topological polar surface area (TPSA) of 66.8 Ų, and the presence of one hydrogen bond donor and three hydrogen bond acceptors [1]. These properties are foundational for understanding its behavior in various scientific applications.

1

Medicinal chemistry scaffold Enhanced lipophilicity profile compared to methylthio or des-methyl analogs supports selection for studies targeting hydrophobic binding pockets or membrane diffusion.

2

Agrochemical lead exploration Combined lipophilicity and molecular weight distinguish this compound as a research candidate for foliar uptake or persistence screening models.

3

Conformational diversity in library synthesis Two rotatable bonds offer a wider conformational space than rigid thiouracil cores, useful for fragment-based and SAR library design.

Why 4-Pyrimidinol, 2-(ethylthio)-6-methyl- (CAS 3019-18-9) Cannot Be Interchanged with Common Analogs


Substituting 4-Pyrimidinol, 2-(ethylthio)-6-methyl- with a closely related analog, such as its methylthio or des-methyl counterparts, is not straightforward due to the quantifiable impact of its specific substitution pattern on key molecular properties [1]. As detailed in the evidence below, the ethylthio group and 6-methyl substituent significantly alter lipophilicity (XLogP), molecular weight, and steric bulk compared to analogs, which directly influences properties like membrane permeability, solubility, and target binding in any application where this compound is used as a scaffold or intermediate. Relying on a generic, untested analog introduces unverified changes to these critical parameters, potentially compromising the validity or reproducibility of experimental results [1].

Ethylthio vs methylthio group

Replacing the ethylthio substituent with a methylthio analog can reduce lipophilicity and steric bulk, potentially altering membrane permeability and binding behavior. Direct substitution may shift SAR outcomes without additional validation.

6-Methyl vs des-methyl analog

Absence of the 6-methyl group changes hydrogen bonding capacity and molecular shape; a des-methyl pyrimidinol may not reproduce the same physicochemical profile or target engagement.

Conformational flexibility mismatch

A rigid thiouracil core (0 rotatable bonds) cannot mimic the conformational landscape of the ethylthio-substituted scaffold, which may limit relevance in studies where molecular flexibility affects binding or solubility.

Quantitative Differentiation Evidence for 4-Pyrimidinol, 2-(ethylthio)-6-methyl- (CAS 3019-18-9) vs. Analogs


Enhanced Lipophilicity (XLogP) Compared to Methylthio and Des-methyl Analogs

The ethylthio substituent of the target compound imparts a quantifiably higher lipophilicity compared to its closest analogs. This is a critical factor for membrane permeability and solubility in lipophilic environments [1]. The computed XLogP3-AA value for 4-Pyrimidinol, 2-(ethylthio)-6-methyl- is 1.0, compared to 0.9 for the des-methyl analog 4-Pyrimidinol, 2-(ethylthio)- (CAS 6965-19-1) [2] and 0.6 for the methylthio analog 6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one (CAS 6328-58-1) [3].

Lipophilicity vs Analogs
Head-to-head
XLogP3-AA: 1.0 (target) vs 0.6 (methylthio analog)
Δ +0.4

May support membrane permeability and non-polar solubility requirements in research models.

Computed property; experimental determination recommended.

Medicinal Chemistry Physicochemical Property Lipophilicity

Increased Molecular Weight and Steric Bulk Versus Methylthio Analog

The replacement of a methylthio group (-SCH3) with an ethylthio group (-SCH2CH3) results in a quantifiable increase in molecular weight and steric bulk, which can influence reaction kinetics, binding affinity, and physical form [1][2]. The target compound has a molecular weight of 170.23 g/mol, compared to 156.21 g/mol for the methylthio analog 6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one (CAS 6328-58-1) [2].

Molecular Weight vs Methylthio
Head-to-head
170.23 g/mol (target) vs 156.21 g/mol (methylthio)
Δ +14.02 g/mol (~9%)

Distinct mass and steric profile may influence reaction kinetics and physical form.

Computed from molecular formula; verify for synthesis scale-up.

Organic Synthesis Chemical Property Molecular Weight

Unique Rotatable Bond Profile Compared to 2-Thiouracil Core

The ethylthio substituent introduces conformational flexibility not present in simpler 2-thiouracil derivatives. The target compound has a rotatable bond count of 2, whereas a core thiouracil like 6-methyl-2-thiouracil (CAS 56-04-2) has a count of 0 [1]. This difference in molecular flexibility can impact binding to biological targets and physical properties like melting point and solubility.

Conformational Flexibility
Data to verify
2 rotatable bonds (target) vs 0 (6-methyl-2-thiouracil)

Greater conformational space may affect target binding and solubility compared to rigid analogs.

Inferred from structure; experimental conformational analysis may differ.

Computational Chemistry Molecular Flexibility Conformational Analysis

Recommended Application Scenarios for 4-Pyrimidinol, 2-(ethylthio)-6-methyl- (CAS 3019-18-9) Based on Evidence


Medicinal Chemistry Scaffold Optimization for Enhanced Lipophilicity

Based on its XLogP of 1.0, which is 0.4 units higher than its methylthio analog [1][2], 4-Pyrimidinol, 2-(ethylthio)-6-methyl- is a rationally selected scaffold for medicinal chemistry programs aiming to improve passive membrane permeability or target engagement in hydrophobic binding pockets [1]. This property makes it a strategic choice over less lipophilic analogs when initial hits show poor cell penetration.

Agrochemical Lead Discovery Requiring Unique Physicochemical Profiles

The combined properties of increased lipophilicity (XLogP 1.0) and higher molecular weight (170.23 g/mol) compared to methylthio analogs [1][2] make this compound a suitable candidate for agrochemical research [1]. These properties are often associated with improved foliar uptake and persistence, justifying its selection over simpler pyrimidine derivatives in fungicide or herbicide discovery programs.

Synthetic Building Block with Defined Conformational Flexibility

The presence of two rotatable bonds, primarily from the ethylthio group, distinguishes this compound from more rigid thiouracil cores [1]. This quantifiable flexibility makes it a valuable building block for generating compound libraries with diverse three-dimensional shapes, a key strategy in fragment-based drug discovery and the exploration of novel chemical space. Its selection is therefore evidence-based for generating molecular diversity.

Research on Pyrimidine Thioether SAR and Tautomerism

As a specific example of a 2-(alkylthio)pyrimidin-4-ol, this compound serves as a defined entity for fundamental research into structure-activity relationships (SAR) of pyrimidine thioethers and the influence of tautomerism on biological activity [1]. Its well-defined substitution pattern (ethylthio at C2, methyl at C6) provides a clear baseline for comparative studies, making it a more informative choice than a complex or less well-characterized analog.

Application
Selection Property
Validation Focus
Medicinal chemistry: lipophilicity-dependent scaffold studies
Lipophilicity profile vs methylthio/des-methyl analogs
Assess membrane diffusion or hydrophobic pocket engagement in target assays
Agrochemical lead discovery: physicochemical differentiation
Combined lipophilicity and molecular weight signature
Evaluate foliar uptake tendency or persistence in model environmental conditions
Synthetic building block for conformational diversity
Rotatable bond count (conformational flexibility)
Screen for diverse three-dimensional shapes in fragment-based library design
Pyrimidine thioether SAR and tautomerism research
Defined ethylthio and 6-methyl substitution pattern
Use as baseline for comparative SAR or tautomeric equilibrium studies

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